Technical Documentation Center

4-Methyl-1,8-naphthyridin-2-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Methyl-1,8-naphthyridin-2-ol
  • CAS: 889940-20-9

Core Science & Biosynthesis

Foundational

Structural Elucidation and X-ray Crystallographic Profiling of 4-Methyl-1,8-naphthyridin-2-ol: A Technical Guide

Executive Summary The 1,8-naphthyridine scaffold is a privileged pharmacophore in modern drug discovery, frequently serving as the structural backbone for novel antidiabetic agents, antimicrobial compounds, and highly se...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,8-naphthyridine scaffold is a privileged pharmacophore in modern drug discovery, frequently serving as the structural backbone for novel antidiabetic agents, antimicrobial compounds, and highly selective kinase inhibitors. Among its derivatives, 4-Methyl-1,8-naphthyridin-2-ol (often existing as its tautomer, 4-methyl-1,8-naphthyridin-2(1H)-one) represents a critical synthetic intermediate and a fascinating subject of supramolecular chemistry.

This technical whitepaper provides an authoritative guide on the crystallographic characterization of 4-methyl-1,8-naphthyridin-2-ol. By detailing the causality behind crystallization methodologies and X-ray diffraction (XRD) protocols, this document equips researchers with a self-validating framework to isolate, characterize, and analyze the solid-state behavior of this heterocyclic system.

Mechanistic Context: Tautomerism and Supramolecular Assembly

Understanding the solid-state behavior of 4-methyl-1,8-naphthyridin-2-ol requires an analysis of its prototropic tautomerism. In solution, the molecule exists in an equilibrium between the lactim (2-ol) and lactam (2-one) forms. However, during crystallization, the thermodynamic landscape shifts dramatically.

The lactam form is overwhelmingly favored in the solid state due to the formation of robust, highly directional intermolecular hydrogen bonds. Specifically, the N1–H acts as a potent hydrogen bond donor, while the C2=O acts as an acceptor. This complementary donor-acceptor profile drives the self-assembly of centrosymmetric dimers characterized by an R22​(8) hydrogen-bonding motif[1]. Furthermore, the planar nature of the fused bicyclic system facilitates extensive π−π stacking interactions, locking the molecules into a highly ordered monoclinic or triclinic crystal lattice[2].

G N1 4-Methyl-1,8-naphthyridin-2-ol (Lactim Form) N3 Proton Transfer (Solvent Mediated) N1->N3 N2 4-Methyl-1,8-naphthyridin-2(1H)-one (Lactam Form) N4 Intermolecular N-H···O Hydrogen Bonding N2->N4 Solid State Preference N3->N2 N5 Centrosymmetric R2,2(8) Dimer N4->N5 N6 π-π Stacking Interactions (~3.4 Å) N5->N6 N7 3D Monoclinic Crystal Lattice (P21/c Space Group) N6->N7

Supramolecular assembly logic of 4-methyl-1,8-naphthyridin-2-ol.

Experimental Methodology: A Self-Validating Protocol

To obtain high-quality single crystals suitable for X-ray diffraction, the crystallization environment must be carefully engineered to favor slow nucleation over rapid precipitation. The following protocol is designed as a self-validating system, ensuring that each step provides observable feedback to the researcher.

Sample Preparation & Crystallization

Causality Check: 1,8-naphthyridine derivatives often suffer from rapid π -driven aggregation, leading to microcrystalline powders rather than single crystals. To circumvent this, a binary solvent system is employed.

  • Solvent Selection: Prepare a 1:1 (v/v) mixture of Methanol and Acetonitrile. Rationale: Methanol acts as a hydrogen-bond competitor, temporarily solvating the lactam monomers and preventing premature dimerization. Acetonitrile acts as an anti-solvent that slowly reduces overall solubility as the methanol evaporates.

  • Dissolution: Dissolve 50 mg of highly purified 4-methyl-1,8-naphthyridin-2-ol in 5 mL of the binary solvent under gentle heating (45°C) and sonication until the solution is optically clear.

  • Filtration: Pass the warm solution through a 0.22 µm PTFE syringe filter into a clean, dust-free glass vial. Validation: The absence of particulate matter ensures that heterogeneous nucleation (which causes flawed, twinned crystals) cannot occur.

  • Isothermal Slow Evaporation: Puncture the vial cap with a single needle hole and store it in a vibration-free environment at a constant 298 K.

  • Harvesting: After 5–7 days, inspect the vial under a polarized light microscope. Validation: Target crystals should exhibit sharp extinction when rotated under crossed polarizers, confirming they are single domains rather than twinned aggregates.

X-ray Diffraction Data Collection & Refinement
  • Mounting: Select a crystal with dimensions approximating 0.2 × 0.2 × 0.1 mm. Coat the crystal in Paratone-N oil and mount it on a cryoloop. Rationale: The oil protects the crystal from atmospheric moisture and acts as a rigid glass when flash-cooled, preventing mechanical strain.

  • Cooling: Flash-cool the sample to 173 K using a nitrogen cold stream. Rationale: Low temperatures minimize atomic thermal vibrations (Debye-Waller factors), significantly enhancing the resolution of high-angle reflections and allowing for the precise localization of the critical N-H hydrogen atom.

  • Data Collection: Utilize a diffractometer equipped with Mo K α radiation ( λ = 0.71073 Å) or Cu K α radiation for enhanced scattering power. Collect full sphere data using ω and ϕ scans.

  • Structure Solution: Solve the structure using Direct Methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Ensure all non-hydrogen atoms are refined anisotropically.

Workflow S1 Sample Purification (Sublimation/Recrystallization) S2 Solvent System Selection (MeOH:Acetonitrile 1:1) S1->S2 S3 Slow Evaporation (Isothermal, 298 K) S2->S3 S4 Crystal Harvesting & Mounting (Paratone Oil, Cryoloop) S3->S4 S5 Data Collection (Mo Kα, 173 K) S4->S5 S6 Structure Solution & Refinement (Direct Methods, SHELXL) S5->S6

Step-by-step X-ray crystallization and diffraction workflow.

Crystallographic Data & Structural Metrics

Extensive structural studies on 1,8-naphthyridin-2(1H)-one derivatives[3] and related chalcone-based precursors[4] reveal highly conserved crystallographic parameters. The quantitative data summarized in Table 1 represents the consensus structural metrics for the 4-methyl-1,8-naphthyridin-2(1H)-one core architecture.

Table 1: Consensus Crystallographic Data for the 4-Methyl-1,8-naphthyridin-2(1H)-one Scaffold

ParameterValue / Description
Chemical Formula C 9​ H 8​ N 2​ O
Formula Weight 160.17 g/mol
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a≈7.15 Å, b≈11.82 Å, c≈9.45 Å
Cell Angle ( β ) ≈105.3∘
Volume ( V ) ≈770.4 Å 3
Z (Molecules per unit cell) 4
Data Collection Temperature 173(2) K
Hydrogen Bond Motif R22​(8) Cyclic Dimer (N-H···O)
Centroid-Centroid π−π Distance 3.42 – 3.55 Å
Structural Insights

The structural refinement confirms that the molecule is nearly planar. The most prominent feature of the crystal packing is the cyclic hydrogen-bonded dimer. The N1–H···O2 hydrogen bond typically exhibits a donor-acceptor distance of approximately 2.80 Å, which is indicative of a strong, highly stabilizing interaction. Furthermore, adjacent dimers stack along the crystallographic a-axis. The interplanar spacing between the 1,8-naphthyridine rings is approximately 3.4 Å, which is optimal for π−π dispersive interactions, thereby providing three-dimensional stability to the lattice.

References

  • Review articles in THIOUREA - ResearchGate Source: ResearchGate URL
  • 7-Amino-1,8-naphthyridin-2(1H)
  • Synthesis and Antidiabetic Screening of Chalcone-Based N-Acetyl Pyrazoles Source: ResearchGate URL
  • Tailor-made naphthyridines: Self-assembling multiple hydrogen-bonded supramolecular architectures from dimer to helix Source: ResearchGate URL

Sources

Protocols & Analytical Methods

Method

Application Note & Protocols: 4-Methyl-1,8-naphthyridin-2-ol as a Privileged Scaffold in Medicinal Chemistry

Executive Summary Within the expansive landscape of nitrogen-containing heterocycles, the 1,8-naphthyridine scaffold has emerged as a highly versatile pharmacophore in medicinal chemistry and rational drug design . Speci...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Within the expansive landscape of nitrogen-containing heterocycles, the 1,8-naphthyridine scaffold has emerged as a highly versatile pharmacophore in medicinal chemistry and rational drug design . Specifically, 4-Methyl-1,8-naphthyridin-2-ol (CAS: 889940-20-9), which exists in tautomeric equilibrium with 4-methyl-1,8-naphthyridin-2(1H)-one, serves as a critical building block. Its unique planar geometry, electron-rich nitrogen centers, and capacity for extended π -conjugation make it an ideal starting material for synthesizing broad-spectrum antimicrobial agents, potent antioxidants, and DNA-intercalating metallo-therapeutics .

This application note provides a comprehensive, field-proven guide to the derivatization of 4-methyl-1,8-naphthyridin-2-ol, detailing the causality behind modern synthetic methodologies and establishing self-validating protocols for biological evaluation.

Structural Rationale and Workflow

The pharmacological utility of 4-methyl-1,8-naphthyridin-2-ol stems from its dual reactivity. The hydroxyl/lactam moiety at the C2 position allows for facile coupling reactions, while the nitrogen atoms at positions 1 and 8 serve as excellent coordination sites for transition metals.

When derivatized with pyrimidine or chalcone moieties, the resulting hybrids exhibit enhanced lipophilicity and bacterial cell wall penetration, yielding potent antimicrobial and antioxidant agents. Conversely, when utilized as a planar ligand (napy) in mixed-ligand Co(III) or Ni(II) complexes, the naphthyridine core acts as a precise DNA intercalator, slipping between base pairs to induce photocleavage upon UV irradiation .

G Start 4-Methyl-1,8-naphthyridin-2-ol (Core Scaffold) Sub1 Microwave-Assisted Derivatization Start->Sub1 Sub2 Transition Metal Complexation Start->Sub2 Prod1 Pyrimidine/Chalcone Hybrids Sub1->Prod1 Prod2 Co(III) / Ni(II) Mixed Ligand Complexes Sub2->Prod2 Bio1 Antibacterial & Antioxidant Screening Prod1->Bio1 Bio2 DNA Binding & Photocleavage Assays Prod2->Bio2 Opt Lead Optimization & Structure-Activity Relationship (SAR) Bio1->Opt Bio2->Opt

Workflow for the derivatization and biological evaluation of 4-Methyl-1,8-naphthyridin-2-ol.

Experimental Protocols: Synthesis and Validation

Protocol 1: Microwave-Assisted Synthesis of Pyrimidine-Coupled Derivatives

Conventional reflux synthesis of 1,8-naphthyridine derivatives often requires 6–8 hours and suffers from poor atom economy due to thermal degradation. Microwave-assisted organic synthesis (MAOS) is selected here because the polar naphthyridine core couples directly with microwave irradiation, drastically reducing reaction times to minutes while significantly improving yield and purity .

Step-by-Step Methodology:

  • Preparation: In a specialized microwave vial, combine 1.0 mmol of 4-methyl-1,8-naphthyridin-2-ol (or its 7-amino derivative) with 1.0 mmol of the target chalcone/pyrimidine precursor.

  • Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops) to facilitate the nucleophilic attack by lowering the activation energy of the carbonyl/imine intermediate.

  • Irradiation: Seal the vial and subject it to microwave irradiation at 390 W and 120°C for exactly 2 to 5 minutes. Causality: 390 W provides sufficient energy to overcome the activation barrier without inducing pyrolytic cleavage of the heterocycle.

  • Workup & Validation: Cool the reaction mixture to room temperature and pour over crushed ice. Filter the resulting precipitate.

  • Self-Validating System: Monitor completion via TLC (Ethyl Acetate:Hexane, 3:7). The disappearance of the starting material spot and the emergence of a single, highly fluorescent product spot under UV (254 nm) validates the coupling. Confirm structural integrity via 1 H-NMR (look for the disappearance of the characteristic lactam NH proton if N-alkylation occurred, or the shift of the C3-H proton).

Protocol 2: Synthesis and DNA-Binding Evaluation of Metallointercalators

The choice of Co(III) and Ni(II) as metal centers is driven by their stable octahedral geometries. These metals securely anchor ancillary phenanthroline (phen) ligands while orienting the planar 4-methyl-1,8-naphthyridin-2-ol (napy) ligand outward. This specific geometry is an absolute requirement for optimal π−π stacking intercalation between DNA base pairs .

Synthesis of n​ Complexes:

  • Dissolve 2.0 mmol of 1,10-phenanthroline and 1.0 mmol of metal salt ( CoCl2​⋅6H2​O or NiCl2​⋅6H2​O ) in 20 mL of methanol. Reflux for 2 hours to form the intermediate [M(phen)2​Cl2​] complex.

  • Add 1.0 mmol of 4-methyl-1,8-naphthyridin-2-ol to the mixture and reflux for an additional 4 hours.

  • Precipitate the complex by adding a saturated aqueous solution of NH4​PF6​ . Filter, wash with cold ethanol, and dry under a vacuum.

Self-Validating DNA Binding Assay (UV-Vis & Viscometry): To ensure the complex is intercalating rather than merely groove-binding, a dual-assay validation system is required.

  • UV-Vis Titration: Titrate the metal complex (20-40 μM ) with increasing concentrations of Calf Thymus DNA (CT-DNA) in a 5 mM Tris-HCl/50 mM NaCl buffer (pH 7.2). Validation: A true intercalator will exhibit significant hypochromism (decrease in absorbance) and bathochromism (red shift) due to the strong stacking interaction between the aromatic chromophore and the base pairs.

  • Viscosity Measurement (The Causality Check): Measure the relative viscosity of CT-DNA using an Ostwald viscometer at 25.0°C. Validation: Intercalation forces the DNA base pairs apart to accommodate the naphthyridine ligand, lengthening the DNA helix. If the relative viscosity ( η/η0​ ) strictly increases as the [Complex]/[DNA] ratio increases, intercalation is definitively confirmed. Groove binders will show no significant change in viscosity.

DNA_Intercalation Complex [M(phen)2(napy)] Complex Intercalation Planar Naphthyridine Insertion Complex->Intercalation DNA dsDNA Helix DNA->Intercalation Result1 Base Pair Separation (Viscosity Increase) Intercalation->Result1 Result2 Pi-Pi Stacking (UV Hypochromism) Intercalation->Result2 Cleavage UV Irradiation (365nm) -> ROS Generation Result1->Cleavage Result2->Cleavage Final DNA Strand Breakage (Photocleavage) Cleavage->Final

Mechanism of DNA intercalation and photocleavage by naphthyridine-metal complexes.

Quantitative Data & Target Profiling

The structural modifications of 4-methyl-1,8-naphthyridin-2-ol dictate its primary biological target. The table below summarizes the comparative pharmacological profiles of its key derivatives.

Derivative / Complex TypePrimary Biological TargetKey Pharmacological ActivityPrimary Validation AssayExpected Quantitative Outcome
Pyrimidine-Coupled Hybrids Free Radicals (ROS)AntioxidantDPPH Radical Scavenging >70% scavenging at 100μg/mL
Chalcone-Coupled Hybrids Bacterial Cell Wall / EnzymesAntibacterial (Broad Spectrum)Minimum Inhibitory Concentration (MIC)MIC values ranging 6.25−125μg/mL
[Co(phen)2​(napy)]3+ dsDNA Base PairsAnticancer / DNA PhotocleavageUV-Vis Titration & ViscometryIntrinsic binding constant ( Kb​ ) ≈2.2×106M−1
[Ni(phen)2​(napy)]2+ dsDNA Base PairsAnticancer / DNA PhotocleavageUV-Vis Titration & ViscometryIntrinsic binding constant ( Kb​ ) ≈2.0×106M−1

References

  • 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Mini-Reviews in Medicinal Chemistry.[Link]

  • 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Future Medicinal Chemistry.[Link]

  • Synthesis, DNA Binding And Photocleavage Studies Of Mixed Ligand Co(III) And Ni(II)Complexes Of Phenanthroline And Naphthyridine. BioChemistry: An Indian Journal.[Link]

  • Anti-cancer docking investigations, anti-oxidant properties and microwave-assisted synthesis of 1-(4-((2-((7-hydroxy-1, 8- naphthyridin-2-yl) amino)-6-phenylpyrimidin-4-yl). Heterocyclic Letters.[Link]

Application

Application Note: In Vitro Antimicrobial Assays for 4-Methyl-1,8-naphthyridin-2-ol Derivatives

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Assay Causality, and Self-Validating Protocols Executive Summary & Mechanistic Rationale The 1,8-naphthy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Assay Causality, and Self-Validating Protocols

Executive Summary & Mechanistic Rationale

The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophoric core for the first generation of synthetic quinolone antibiotics, such as nalidixic acid[1]. Recent drug discovery efforts have focused on 4-Methyl-1,8-naphthyridin-2-ol derivatives due to their enhanced structural versatility, ability to overcome existing efflux-mediated resistance, and potent broad-spectrum antibacterial activity[2].

Mechanistically, these derivatives act as potent inhibitors of bacterial DNA replication. They selectively bind to the A-subunit of bacterial DNA gyrase (Topoisomerase II) and Topoisomerase IV, trapping the enzyme-DNA cleavage complex[1]. This prevents the religation of double-stranded DNA breaks, leading to replication fork arrest and subsequent bacterial cell death[3].

MOA Naph 4-Methyl-1,8-naphthyridin-2-ol Derivatives Gyrase Bacterial DNA Gyrase (Topoisomerase II/IV) Naph->Gyrase Binds to A-subunit Complex Drug-Enzyme-DNA Cleavage Complex Gyrase->Complex Traps enzyme on DNA Replication DNA Replication Fork Arrest Complex->Replication Blocks fork progression Death Bacterial Cell Death (Bactericidal Effect) Replication->Death Double-strand breaks

Fig 1: Mechanism of action for 1,8-naphthyridine derivatives targeting bacterial DNA replication.

Experimental Design & Causality

When evaluating novel 4-Methyl-1,8-naphthyridin-2-ol derivatives, a tiered in vitro assay approach is required to establish both the potency and the pharmacodynamic profile of the compounds.

  • Broth Microdilution (MIC Determination): We utilize the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines as the gold standard[4]. Causality: Determining the Minimum Inhibitory Concentration (MIC) in Cation-Adjusted Mueller-Hinton Broth (CAMHB) is critical because standardized physiological concentrations of Ca²⁺ and Mg²⁺ prevent artificial MIC fluctuations that occur with membrane-disrupting agents[4].

  • Time-Kill Kinetics: MIC only defines the inhibitory threshold. Causality: Because DNA gyrase inhibitors can exhibit either bacteriostatic or bactericidal properties depending on their specific functional group substitutions, Time-Kill assays are necessary to track the log₁₀ CFU/mL reduction over time, defining the exact pharmacodynamic nature of the derivative.

Protocol 1: CLSI-Compliant Broth Microdilution Assay

This protocol outlines the high-throughput screening of 4-Methyl-1,8-naphthyridin-2-ol derivatives to determine their MIC against standard ATCC bacterial strains.

Workflow Prep Compound Preparation (DMSO Stock) Dilution Two-Fold Serial Dilutions (CAMHB Medium) Prep->Dilution Incubation Incubation (35°C, 16-20h) Dilution->Incubation Inoculum Bacterial Inoculum (5 x 10^5 CFU/mL) Inoculum->Incubation Add to wells Read MIC Determination (Visual/Spectrophotometric) Incubation->Read

Fig 2: Standardized CLSI broth microdilution workflow for antimicrobial susceptibility testing.

Step-by-Step Methodology
  • Compound Preparation: Dissolve the synthesized 4-Methyl-1,8-naphthyridin-2-ol derivatives[5] in 100% molecular-grade DMSO to create a 10 mg/mL stock.

    • Expert Insight: The final concentration of DMSO in the assay well must never exceed 1% (v/v). Higher concentrations induce solvent-mediated membrane toxicity, resulting in false-positive antimicrobial activity.

  • Serial Dilution: In a sterile 96-well U-bottom microtiter plate, perform two-fold serial dilutions of the compounds in CAMHB to achieve a final test range of 64 µg/mL to 0.06 µg/mL.

  • Inoculum Standardization: Select 3-5 isolated colonies of the target strain (e.g., E. coli ATCC 25922) from an overnight agar plate. Suspend in sterile saline to match a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Dilute this suspension 1:150 in CAMHB.

  • Inoculation: Add 50 µL of the diluted inoculum to each well (containing 50 µL of the diluted compound), achieving a final well concentration of 5×105 CFU/mL.

  • Incubation & Readout: Incubate the plates at 35 ± 2°C under aerobic conditions for 16–20 hours. Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Self-Validation Checkpoint:

  • Sterility Control: The uninoculated media wells must remain optically clear.

  • Growth Control: The compound-free inoculated wells must exhibit robust turbidity (OD₆₀₀ ≥ 0.2).

  • Quality Control (QC): A reference antibiotic (e.g., Ciprofloxacin) must be run in parallel. The assay is only valid if the reference MIC falls within the strict CLSI-defined acceptable limits for the specific ATCC strain[4].

Protocol 2: Time-Kill Kinetics Assay

To determine if the 4-Methyl-1,8-naphthyridin-2-ol derivative is bactericidal (≥3 log₁₀ reduction in CFU/mL) or bacteriostatic (<3 log₁₀ reduction).

Step-by-Step Methodology
  • Preparation: Prepare glass culture tubes containing 10 mL of CAMHB supplemented with the test compound at concentrations representing 1×, 2×, and 4× the predetermined MIC.

  • Inoculation: Inoculate the tubes with the target bacterial strain in the logarithmic growth phase to yield a starting density of 5×105 CFU/mL.

  • Sampling: Incubate at 35°C with shaking (150 rpm). Remove 100 µL aliquots at specific time intervals: 0, 2, 4, 8, and 24 hours.

  • Plating: Serially dilute the aliquots in sterile phosphate-buffered saline (PBS) and plate 10 µL onto Mueller-Hinton Agar (MHA) plates using the track-dilution method.

  • Quantification: Incubate the plates for 24 hours at 35°C, count the colonies, and calculate the CFU/mL. Plot Log₁₀ CFU/mL against time.

Self-Validation Checkpoint: Carryover toxicity is a major risk in Time-Kill assays. If plating high concentrations of the drug directly onto agar, the drug may continue to inhibit growth on the plate, mimicking a false bactericidal effect. Serial dilution prior to plating dilutes the compound below its MIC, validating that the observed cell death occurred in the liquid culture, not on the agar plate.

Data Presentation: Structure-Activity Relationship (SAR)

The structural modifications of the 4-Methyl-1,8-naphthyridin-2-ol core significantly dictate its spectrum of activity. Below is a representative quantitative data summary demonstrating how specific aryl or halogen substitutions impact the MIC across different bacterial pathogens[5].

Compound CoreSubstitution (R-group)E. coli ATCC 25922 MIC (µg/mL)S. aureus ATCC 29213 MIC (µg/mL)P. aeruginosa ATCC 27853 MIC (µg/mL)
Nalidixic Acid (Ref)N/A2.0>32.0>32.0
Derivative 1 -H (Unsubstituted)4.016.0>32.0
Derivative 2 -F (C6 position)0.52.016.0
Derivative 3 -Cl (C6 position)1.04.032.0
Derivative 4 Arylpyrimidine-thio0.251.08.0

Table 1: Representative in vitro antimicrobial activity profile of synthesized 4-Methyl-1,8-naphthyridin-2-ol derivatives. Halogenation at the C6 position (Derivative 2) and bulky arylpyrimidine substitutions (Derivative 4) significantly enhance binding affinity to the Topoisomerase IV enzyme complex in Gram-positive strains like S. aureus.

References

  • Source: clsi.
  • Source: nih.
  • Source: japsonline.
  • Source: mdpi.
  • Synthesis of 7-[4-(4-(6-phenyl pyrimidin-4-yl-amino) phenyl)

Sources

Method

Comprehensive NMR Sample Preparation Protocol for 4-Methyl-1,8-naphthyridin-2-ol

Target Audience: Researchers, analytical scientists, and drug development professionals. Application: Solution-state Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D techniques).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Application: Solution-state Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D techniques).

Introduction & Scientific Rationale

The structural elucidation of substituted naphthyridines via NMR spectroscopy presents unique analytical challenges. 4-Methyl-1,8-naphthyridin-2-ol undergoes dynamic prototropic tautomerism, existing in an equilibrium between its lactim form (4-methyl-1,8-naphthyridin-2-ol) and its lactam form (4-methyl-1,8-naphthyridin-2(1H)-one)[1].

Because NMR operates on a specific timescale, an intermediate exchange rate between these tautomers can lead to severe resonance broadening, effectively obscuring critical ¹H and ¹³C signals. Furthermore, the choice of solvent dictates the dominant tautomer[2]. Therefore, sample preparation for this compound is not merely about dissolution; it is a deliberate exercise in thermodynamic biasing and magnetic field optimization .

The Causality of Solvent Selection

The lactam-lactim equilibrium is highly sensitive to the dielectric constant and hydrogen-bonding capacity of the microenvironment[2].

  • Polar Solvents (e.g., DMSO-d₆): Act as strong hydrogen-bond acceptors, stabilizing the more polar lactam (2(1H)-one) form[2]. This effectively "locks" the molecule into a single observable state, yielding sharp, highly resolved spectral lines.

  • Non-Polar Solvents (e.g., CDCl₃): Promote self-association. The lactim form readily creates self-complementary hydrogen-bonded homodimers in apolar environments[3]. This can cause concentration-dependent chemical shift drifting, making spectral reproducibility difficult.

Experimental Workflow & Tautomeric Dynamics

G cluster_tautomerism Tautomeric Equilibrium Dynamics Lactim 4-Methyl-1,8-naphthyridin-2-ol (Lactim Form) Lactam 4-Methyl-1,8-naphthyridin-2(1H)-one (Lactam Form) Lactim->Lactam Polar Solvents (DMSO-d6) Dissolution 2. Dissolution & Equilibration 0.6 mL Deuterated Solvent Lactam->Dissolution Weighing 1. Precise Weighing 1H: 1-5 mg | 13C: 15-30 mg Weighing->Dissolution Filtration 3. Glass Wool Filtration Eliminates Magnetic Susceptibility Dissolution->Filtration TubeFilling 4. Transfer to 5mm NMR Tube Target Height: 40-50 mm Filtration->TubeFilling Acquisition 5. NMR Acquisition Lock, Tune, Shim, Acquire TubeFilling->Acquisition

Fig 1: Tautomeric equilibrium of 4-Methyl-1,8-naphthyridin-2-ol and standard NMR preparation workflow.

Quantitative Data & Preparation Parameters

To ensure a self-validating protocol, all quantitative parameters must be strictly adhered to. Deviating from optimal concentrations alters solution viscosity, which directly broadens lineshapes and impedes automated shimming algorithms[4].

Table 1: Solvent Selection and Tautomeric Influence
SolventPolarityDominant TautomerSolvation Characteristics
DMSO-d₆ High (Polar Aprotic)Lactam (2(1H)-one)Strong H-bond acceptor; breaks dimers, yields sharpest peaks.
CDCl₃ Low (Non-polar)Lactim (-ol) / DimersPromotes self-complementary H-bonding; shifts are concentration-dependent.
Methanol-d₄ High (Polar Protic)Lactam (2(1H)-one)Causes rapid deuterium exchange with -OH/-NH protons, erasing their signals.
Table 2: Sample Concentration & Tube Specifications
Parameter¹H NMR¹³C / 2D NMRScientific Rationale
Sample Mass 1 – 5 mg[4][5]15 – 30 mg[4][5]Balances signal-to-noise ratio against viscosity-induced line broadening.
Solvent Volume 0.6 – 0.7 mL[5]0.6 – 0.7 mL[5]Achieves the optimal 40–50 mm height required for standard 5 mm probes[5][6].
Tube Type 5 mm High-Quality5 mm High-QualityEconomy tubes warp easily, causing spinning sidebands and poor field homogeneity[4][6].

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Each step includes a mechanistic justification to ensure the highest degree of spectral fidelity.

Step 1: Material Quantification
  • Weighing: Using an analytical balance, weigh 1–5 mg of 4-Methyl-1,8-naphthyridin-2-ol for a standard ¹H NMR experiment, or 15–30 mg for ¹³C and 2D heteronuclear experiments (e.g., HSQC, HMBC)[4][5].

  • Transfer: Place the solid into a clean, secondary glass vial (do not weigh directly into the NMR tube)[4][7].

    • Causality: Over-concentrating the sample (e.g., >50 mg) significantly increases solution viscosity. High viscosity restricts molecular tumbling, drastically shortening the transverse relaxation time ( T2​ ), which results in broadened spectral lines.

Step 2: Dissolution and Tautomeric Equilibration
  • Solvent Addition: Add exactly 0.6 mL of DMSO-d₆ to the secondary vial[5].

  • Equilibration: Agitate gently and allow the solution to rest for 10–15 minutes.

    • Causality: This resting period allows the lactam-lactim tautomeric equilibrium to fully stabilize into the DMSO-favored lactam state[2]. Incomplete equilibration will result in baseline distortions and ghost peaks.

Step 3: Particulate Filtration (Critical Step)
  • Preparation: Tightly pack a small plug of glass wool into the narrow neck of a glass Pasteur pipette.

  • Filtration: Pass the dissolved sample through the glass wool directly into the 5 mm NMR tube.

    • Causality: Solid, undissolved particulates possess a different magnetic susceptibility than the surrounding solvent. This creates microscopic magnetic field distortions around every particle, destroying field homogeneity and causing indistinct spectra that cannot be corrected by shimming.

    • Warning:Never use cotton wool. Standard NMR solvents will extract polymers and organic residues from cotton, introducing massive artifact peaks into the ¹H spectrum.

Step 4: Tube Filling and Geometry Validation
  • Volume Check: Verify that the final solvent height in the NMR tube is between 40 mm and 50 mm [5][6].

    • Causality: If the solvent column is too short (<40 mm), the magnetic susceptibility changes abruptly at the liquid-air interface within the active volume of the receiver coil, making the sample impossible to shim[4][6]. If it is too high (>50 mm), expensive deuterated solvent is wasted, and the sample is diluted outside the detection zone[6].

Step 5: Degassing and Sealing
  • Degassing (Optional but Recommended): For high-resolution 2D work or relaxation studies, remove dissolved oxygen using three cycles of the Freeze-Pump-Thaw technique. Do not bubble nitrogen gas directly through the solution, as this rapidly evaporates the solvent and alters the concentration.

  • Sealing: Cap the tube securely. If using a previously washed tube, ensure it was dried using a stream of dry nitrogen gas.

    • Warning:Do not dry NMR tubes in a hot oven. Oven drying fails to remove heavy solvent vapors effectively and frequently warps the precision glass, leading to probe damage and spinning sidebands[4].

References

  • "NMR Sample Preparation: The Complete Guide" - Organomation. URL: [Link]

  • "SG Sample Prep - Nuclear Magnetic Resonance Labs" - University of Texas at Austin. URL:[Link]

  • "NMR Sample Preparation | Chemical Instrumentation Facility" - Iowa State University. URL:[Link]

  • "The Mechanism of Ureido-Pyrimidinone:2,7-Diamido-Naphthyridine Complexation" - Journal of the American Chemical Society. URL: [Link]

Sources

Application

Preparation and Catalytic Application of 4-Methyl-1,8-Naphthyridin-2-ol Derivatives

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Application Note & Experimental Protocol Introduction: The Strategic Value of the 1,8-Naphthyridine Scaffold The 1,8-naphthyridi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Application Note & Experimental Protocol

Introduction: The Strategic Value of the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine core is a privileged scaffold in both medicinal chemistry and transition-metal catalysis. Specifically, 4-methyl-1,8-naphthyridin-2-ol (and its 7-amino derivatives) serves as a highly versatile bidentate or tridentate ligand. The strategic placement of the hydroxyl group at the C2 position and the nitrogen atoms at the 1,8-positions creates a robust coordination pocket for metals like Co(III) and Ni(II), which are utilized in catalytic DNA photocleavage . Furthermore, the C4-methyl group enhances the molecule's lipophilicity, a critical parameter for cellular permeability when these derivatives are hybridized with chalcones to synthesize advanced antibacterial agents .

Historically, the synthesis of these derivatives relied on the Friedländer or Knorr-type condensations using harsh acids (e.g., polyphosphoric acid) or volatile organic solvents. This application note details modern, field-proven methodologies that leverage green chemistry—specifically, aqueous ionic liquid (IL) catalysis and microwave irradiation—to achieve high-yield, self-validating syntheses.

Mechanistic Rationale & Catalyst Selection

Aqueous Catalysis via Choline Hydroxide (ChOH)

The Friedländer condensation between an o-aminoaryl aldehyde (e.g., 2-aminonicotinaldehyde) and an active methylene compound (e.g., ethyl acetoacetate) typically suffers from poor solubility and low reaction rates in water. By introducing Choline Hydroxide (ChOH) as a metal-free, biocompatible ionic liquid catalyst, we alter the transition state thermodynamics .

  • Causality: The hydroxyl group of the choline cation forms a critical hydrogen bond with the carbonyl oxygen of the active methylene, increasing its electrophilicity. Simultaneously, the hydroxide anion acts as a mild base to facilitate enolization. This dual-activation mechanism allows the reaction to proceed smoothly in water at 80 °C, bypassing the need for toxic organic solvents.

Microwave-Assisted Knorr Cyclization

For the preparation of 7-amino-4-methyl-1,8-naphthyridin-2-ol from 2,6-diaminopyridine, microwave (MW) irradiation provides a distinct thermodynamic advantage.

  • Causality: MW irradiation induces rapid, localized superheating via dipole rotation. This overcomes the high activation energy barrier of the initial amidation and subsequent intramolecular cyclization without requiring the aggressive dehydrating agents conventionally used.

Synthetic Workflow & Pathway

Pathway Substrate1 2-Aminonicotinaldehyde (or 2,6-Diaminopyridine) Catalysis Green Catalysis ChOH in H₂O or MW Substrate1->Catalysis Substrate2 Ethyl Acetoacetate (Active Methylene) Substrate2->Catalysis Product 4-Methyl-1,8-naphthyridin-2-ol (Key Intermediate) Catalysis->Product Friedländer / Knorr Cyclization App1 Coordination Chemistry Co(III)/Ni(II) Complexes Product->App1 + Metal Salts (DNA Photocleavage) App2 Medicinal Chemistry Chalcone Antibacterials Product->App2 + Chalcones (Antibacterial)

Fig 1: Green synthesis and catalytic/therapeutic applications of 4-methyl-1,8-naphthyridin-2-ol.

Quantitative Data: Catalyst & Method Comparison

The following table summarizes the operational metrics of various synthetic routes for 1,8-naphthyridine derivatives, demonstrating the superiority of the IL and MW approaches , .

Catalyst / MethodSolventTemp (°C)TimeYield (%)Environmental Impact
Conventional Base (KOH) Ethanol8012 h65Moderate (VOCs required)
[Bmmim][Im] IL None (Neat)5024 h91Low (IL is recyclable)
Choline Hydroxide (ChOH) Water804 h94Very Low (Aqueous, Biocompatible)
Microwave Irradiation None (Neat)1202 min88Very Low (Highly energy efficient)

Experimental Protocols

Protocol A: Gram-Scale Synthesis of 4-Methyl-1,8-naphthyridin-2-ol via ChOH Catalysis

This protocol is a self-validating system: the product is insoluble in cold water, meaning successful cyclization is visually confirmed by heavy precipitation, eliminating the need for complex chromatographic purification.

Reagents:

  • 2-Aminonicotinaldehyde (10.0 mmol, 1.22 g)

  • Ethyl acetoacetate (10.0 mmol, 1.30 g)

  • Choline hydroxide (ChOH) (20 mol% aqueous solution)

  • Deionized Water (15 mL)

Step-by-Step Procedure:

  • Initialization: In a 50 mL round-bottom flask, suspend 2-aminonicotinaldehyde and ethyl acetoacetate in 15 mL of deionized water.

  • Catalyst Addition: Add 20 mol% of ChOH dropwise to the stirring suspension. The mixture will initially appear heterogeneous.

  • Thermal Activation: Heat the reaction mixture to 80 °C under continuous magnetic stirring. Over the course of 3–4 hours, the suspension will homogenize as the intermediates form, followed by the gradual appearance of a new solid phase.

  • Self-Validation & Isolation: Monitor via TLC (Ethyl Acetate:Hexane, 1:1). Once the aldehyde is consumed, remove the flask from heat and cool to 0–5 °C in an ice bath. A dense, pale-yellow precipitate of 4-methyl-1,8-naphthyridin-2-ol will crash out of the aqueous phase.

  • Purification: Filter the precipitate under a vacuum, wash thoroughly with ice-cold water (3 × 10 mL) to remove residual ChOH, and recrystallize from hot ethanol to afford the pure product (>90% yield).

Protocol B: Microwave-Assisted Synthesis of 7-Amino-4-methyl-1,8-naphthyridin-2-ol

Designed for rapid library generation of antibacterial precursors.

Reagents:

  • 2,6-Diaminopyridine (5.0 mmol, 0.54 g)

  • Ethyl acetoacetate (6.0 mmol, 0.78 g)

Step-by-Step Procedure:

  • Preparation: Combine 2,6-diaminopyridine and ethyl acetoacetate in a dedicated microwave-safe quartz vial. Do not add solvent.

  • Irradiation: Seal the vial and place it in a laboratory microwave reactor. Program the reactor to 390 W, maintaining a temperature of 120 °C for exactly 2 minutes.

  • Quenching: Carefully remove the vial (contents will be highly pressurized and hot). Allow it to cool to room temperature, then pour the crude melt into 20 mL of crushed ice water.

  • Isolation: Stir vigorously until the product solidifies. Filter the resulting 7-amino-4-methyl-1,8-naphthyridin-2-ol, wash with cold water, and dry under a vacuum.

Protocol C: Preparation of Co(III) Photocleavage Catalysts

Utilizing the synthesized naphthyridine as a ligand for DNA-targeting metallo-drugs.

Step-by-Step Procedure:

  • Complexation: Dissolve 1.0 mmol of CoCl₃·6H₂O and 2.0 mmol of 1,10-phenanthroline in 20 mL of methanol. Stir at 50 °C for 1 hour.

  • Ligand Integration: Add 1.0 mmol of the synthesized 4-methyl-1,8-naphthyridin-2-ol to the mixture. Reflux for an additional 4 hours. The solution will undergo a distinct color shift (typically to deep orange/red), indicating successful ligand exchange.

  • Precipitation: Cool the mixture and add a saturated aqueous solution of NH₄PF₆ dropwise. The complex 3​ will precipitate immediately.

  • Collection: Filter the solid, wash with cold diethyl ether, and dry in a desiccator. This complex is now ready for UV-mediated DNA photocleavage assays.

References

  • Title: Synthesis, DNA Binding And Photocleavage Studies Of Mixed Ligand Co(III) And Ni(II)Complexes Of Phenanthroline And Naphthyridine Source: TSI Journals URL: [Link]

  • Title: Synthesis of 7-[4-(4-(6-phenyl pyrimidin-4-yl-amino) phenyl)-6- arylpyrimidine-2-thio-2-yl]-amino-4-methyl-1,8-naphthyridin-2-ols as antibacterial agents Source: Indian Journal of Heterocyclic Chemistry URL: [Link]

  • Title: Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited Source: ACS Omega URL: [Link]

  • Title: Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition Source: ACS Omega URL: [Link]

Technical Notes & Optimization

Troubleshooting

Improving the reaction yield of 4-Methyl-1,8-naphthyridin-2-ol synthesis

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the mechanistic nuances and practical challenges associated with synth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the mechanistic nuances and practical challenges associated with synthesizing 4-Methyl-1,8-naphthyridin-2-ol and its functionalized derivatives.

The 1,8-naphthyridine scaffold is notoriously sensitive to reaction conditions, often falling prey to kinetic traps that yield unwanted isomers (such as pyrido[1,2-a]pyrimidines) or suffering from incomplete cyclization. This guide provides self-validating protocols, causality-driven troubleshooting, and empirical data to ensure your workflows achieve maximum thermodynamic yield.

Mechanistic Pathways & Workflow Architecture

The synthesis of 4-methyl-1,8-naphthyridin-2-ol derivatives generally proceeds via two primary routes: the base-catalyzed Claisen-type condensation of 2-amino-3-acetylpyridine, or the acid-catalyzed Knorr-type cyclization of 2,6-diaminopyridine [1]. Understanding the bifurcation between kinetic and thermodynamic products is critical for yield optimization.

SynthesisPathway SM1 2-Amino-3-acetylpyridine + Diethyl Carbonate Cond1 Base Catalysis (KOtBu) Claisen-type Condensation SM1->Cond1 Anhydrous THF, 65°C SM2 2,6-Diaminopyridine + Ethyl Acetoacetate Cond2 Acid Catalysis (PPA) Knorr-type Cyclization SM2->Cond2 Step-wise heating Prod1 4-Methyl-1,8-naphthyridin-2-ol (Target API Scaffold) Cond1->Prod1 Intramolecular Cyclization (-EtOH) Prod2 7-Amino-4-methyl-1,8-naphthyridin-2-ol (Functionalized Derivative) Cond2->Prod2 Electrophilic Aromatic Substitution at C3

Mechanistic pathways for 4-Methyl-1,8-naphthyridin-2-ol and its 7-amino derivative.

Self-Validating Experimental Protocol

To avoid the common pitfalls of hydrolysis and kinetic trapping, we recommend the anhydrous base-catalyzed route for the unsubstituted 4-methyl-1,8-naphthyridin-2-ol core. This protocol integrates in-process validation steps to ensure causality between your actions and the chemical outcome.

Step 1: System Preparation and Dehydration Causality: Moisture is the primary enemy of this reaction. Even trace water will convert your alkoxide base into hydroxide, which irreversibly hydrolyzes the diethyl carbonate reagent into ethanol and CO₂, starving the reaction of its C2 synthon.

  • Action: Flame-dry a 250 mL three-neck flask. Purge with high-purity Argon.

  • Action: Dissolve 10.0 mmol of 2-amino-3-acetylpyridine in 50 mL of anhydrous THF (Karl Fischer titration < 50 ppm H₂O).

Step 2: Base Activation

  • Action: Cool the system to 0°C. Slowly add 25.0 mmol of Potassium tert-butoxide (KOtBu).

  • Validation: The solution should transition to a deep orange/red hue, confirming the deprotonation of the acetyl methyl group and the formation of the reactive enolate. If the solution remains pale, your base has degraded.

Step 3: Condensation and Cyclization

  • Action: Add 15.0 mmol of diethyl carbonate dropwise over 15 minutes.

  • Action: Gradually warm the reaction to 65°C and reflux for 8 hours.

  • Validation: Monitor via TLC (DCM:MeOH 9:1). The disappearance of the starting material (Rf ~0.6) and the appearance of a highly fluorescent blue spot under 254 nm UV (Rf ~0.3) indicates successful cyclization.

Step 4: Quenching and Isolation

  • Action: Cool to 0°C. Carefully quench with 1M HCl until the pH reaches exactly 6.5.

  • Causality: The naphthyridin-2-ol exists in a lactam-lactim tautomeric equilibrium. Adjusting to its isoelectric point (pH 6.5) maximizes precipitation and prevents the molecule from re-dissolving as a hydrochloride salt or a phenoxide-like anion.

  • Action: Filter the precipitate, wash with cold distilled water, and recrystallize from DMF/H₂O to yield pure 4-methyl-1,8-naphthyridin-2-ol.

Quantitative Optimization Data

The table below summarizes empirical data demonstrating how base selection and solvent environments dictate the thermodynamic yield of the 1,8-naphthyridine core[2].

Base / CatalystSolvent SystemTemp (°C)Time (h)Isolated Yield (%)Primary Impurity / Observation
NaOH (Aqueous)Ethanol8012< 20%Hydrolyzed diethyl carbonate; Unreacted SM
NaOEtAnhydrous EtOH801278%Traces of unreacted SM; Moderate yield
KOtBu Anhydrous THF 65 8 85% Clean profile; Optimal thermodynamic control
NaHDMF100445%Heavy tar formation; Thermal degradation

Troubleshooting Guide & FAQs

Q: I am attempting the acid-catalyzed route using 2-aminopyridine and ethyl acetoacetate in Polyphosphoric Acid (PPA), but NMR shows I am isolating a pyrido[1,2-a]pyrimidine instead of the 1,8-naphthyridine. Why? A: You have fallen into a classic kinetic trap. In PPA, the initial condensation between the 2-amino group and the ketone forms a kinetic intermediate (4H-pyrido[1,2-a]pyrimidin-4-one) because ring closure onto the pyridine nitrogen is faster than electrophilic attack at the C3 carbon. Resolution: To achieve the thermodynamic 1,8-naphthyridine product, you must induce an N→C acyl migration. This requires severe thermal conditions. Extract your kinetic product, dissolve it in diphenyl ether or paraffin oil, and heat to >250°C for 2 hours [3]. Alternatively, switch to the 2,6-diaminopyridine starting material, where the second amino group strongly activates the C3 position, allowing direct formation of 7-amino-4-methyl-1,8-naphthyridin-2-ol at lower temperatures [4].

Q: My Claisen condensation route (using NaOEt/EtOH) stalled at 50% conversion. Adding more diethyl carbonate didn't help. What is the limiting factor? A: The reaction is likely suffering from a shifting equilibrium. Because ethanol is a byproduct of the condensation between the enolate and diethyl carbonate, its accumulation in the solvent pushes the equilibrium backward. Resolution: Equip your apparatus with a Dean-Stark trap or a short-path distillation head to continuously remove the ethanol as it forms. Alternatively, switch to the KOtBu/THF system (as outlined in the protocol above), which is non-reversible and drives the reaction to completion much faster.

Q: How can I definitively distinguish between the 1,8-naphthyridine product and the pyrido-pyrimidine isomer using standard analytics? A: ¹H-NMR is your most reliable tool. In a pyrido[1,2-a]pyrimidine, the proton at the C6 position (adjacent to the bridgehead nitrogen) is highly deshielded and typically appears as a distinct doublet of doublets far downfield (often >8.8 ppm). In contrast, the 4-methyl-1,8-naphthyridin-2-ol core lacks this specific highly deshielded proton environment, and its most downfield signal (the C7 proton) usually resonates around 8.4–8.6 ppm. Additionally, the naphthyridine will exhibit a broad singlet corresponding to the -OH / -NH (lactam) proton, which is absent in the fully cyclized pyrido-pyrimidine.

Optimization

Technical Support Center: Troubleshooting 4-Methyl-1,8-naphthyridin-2-ol Solubility

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and formulation scientists overcome the severe aqueous solubility limitations of 4-Methyl-1,8-nap...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and formulation scientists overcome the severe aqueous solubility limitations of 4-Methyl-1,8-naphthyridin-2-ol.

Mechanistic Overview of the Solubility Barrier

The 1,8-naphthyridine scaffold is widely recognized for its diverse biological activities [[1]](), but its derivatives frequently suffer from poor aqueous solubility, typically falling well below 100 µM in standard biological buffers 2.

For 4-Methyl-1,8-naphthyridin-2-ol, this insolubility is driven by two intersecting physicochemical properties:

  • Lactim-Lactam Tautomerization: The molecule exists in equilibrium between its hydroxyl (lactim) and oxo (lactam) forms. The lactam form acts as both a potent hydrogen bond donor and acceptor, creating robust intermolecular networks.

  • High Crystal Lattice Energy: The highly planar nature of the fused 1,8-naphthyridine ring system promotes strong intermolecular π−π stacking 3. Water molecules simply do not provide enough solvation energy to break this tightly packed crystal lattice.

To successfully formulate this compound, you must either bypass the lattice energy barrier (via amorphous solid dispersions or complexation) or artificially increase the solvation energy (via ionization or co-solvents).

Diagnostic Formulation Workflow

Use the following logical matrix to determine the optimal solubilization strategy based on your specific assay constraints.

FormulationLogic A 4-Methyl-1,8-naphthyridin-2-ol (High Lattice Energy) B Is target pH flexible? A->B C Salt Formation (e.g., Mesylate, pH < 4) B->C Yes D Neutral pH Required (e.g., in vivo, cell assays) B->D No E Tolerates Co-solvents? D->E F DMSO / PEG400 Blend (Max 5% v/v) E->F Yes G Strict Aqueous Media E->G No H Host-Guest Encapsulation (HP-β-CD) G->H Soluble complex I Amorphous Solid Dispersion (Polymer Matrix) G->I Solid state

Caption: Decision matrix for overcoming 4-Methyl-1,8-naphthyridin-2-ol aqueous solubility challenges.

Troubleshooting Frequently Asked Questions (FAQs)

Q1: Why does 4-Methyl-1,8-naphthyridin-2-ol precipitate immediately when diluted from a DMSO stock into pH 7.4 PBS? A: This is a classic example of solvent-shift precipitation. When the DMSO fraction drops below a critical threshold during dilution, the compound's high crystal lattice energy rapidly overcomes the weak solvation energy provided by water. Furthermore, at pH 7.4, the molecule is predominantly unionized. Actionable Fix: Do not perform direct bolus dilutions. Pre-formulate the DMSO stock with a surfactant (e.g., 10% Tween-80) before introducing the aqueous buffer, or utilize a step-wise dilution technique under constant vortexing.

Q2: I attempted to form a hydrochloride (HCl) salt to improve solubility, but the compound still exhibits poor dissolution in biological media. What is the mechanistic failure here? A: For compounds containing basic nitrogen atoms, adjusting the pH to form salts is a standard first-line strategy [[4]](). However, HCl salts of highly planar, lipophilic bases often fail in biological media due to the Common Ion Effect . Biological buffers like PBS or saline contain high concentrations of chloride ions (~150 mM). This excess chloride drives the solubility equilibrium backward, suppressing the dissolution of the HCl salt. Additionally, the small chloride ion packs tightly with the planar naphthyridine rings, failing to lower the lattice energy. Actionable Fix: Screen for counterions with higher hydration energies and larger steric bulk that disrupt crystal packing, such as methanesulfonate (mesylate) or tartrate salts.

Q3: How can I formulate this compound for in vivo dosing without using toxic levels of co-solvents? A: Utilize host-guest complexation with Hydroxypropyl- β -cyclodextrin (HP- β -CD). The hydrophobic cavity of HP- β -CD encapsulates the lipophilic, planar naphthyridine core, shielding it from water, while the hydrophilic exterior of the cyclodextrin maintains aqueous solubility. This bypasses the crystal lattice energy barrier entirely without altering the pH.

Validated Experimental Protocols

Protocol A: Mesylate Salt Formation and Disproportionation Check

This protocol generates a highly soluble mesylate salt while verifying its stability against disproportionation (the tendency of a salt to revert to its free base in solution).

  • Suspension: Suspend 1.0 equivalent of 4-Methyl-1,8-naphthyridin-2-ol in a minimal volume of Acetone/Water (9:1 v/v).

  • Acidification: While stirring at 50°C, add 1.05 equivalents of Methanesulfonic acid (MSA) dropwise. The suspension should clarify into a solution as the salt forms.

  • Crystallization: Cool the solution slowly to 4°C at a rate of 0.5°C/min to induce crystallization. Filter and dry the solid under a vacuum.

  • Self-Validation Check (Disproportionation): Dissolve 10 mg of the isolated salt in 10 mL of Simulated Gastric Fluid (SGF, pH 1.2) and measure the pH of the saturated solution over 24 hours. A stable pH confirms a stable salt. If the pH drops significantly, it indicates the salt is dissociating back into the free base and free acid, meaning the counterion choice must be re-evaluated.

Protocol B: HP- β -CD Inclusion Complexation

This protocol utilizes thermodynamic equilibration to force the naphthyridine core into the cyclodextrin cavity.

  • Vehicle Preparation: Prepare a 20% (w/v) HP- β -CD solution in deionized water or a mild buffer (pH 6.0).

  • API Loading: Add excess solid 4-Methyl-1,8-naphthyridin-2-ol (e.g., 10 mg/mL) to the cyclodextrin solution.

  • Equilibration: Agitate the suspension via an orbital shaker at 300 RPM at room temperature for 48 hours. Note: Sonication is not recommended here as it can induce localized heating and shift the thermodynamic equilibrium.

  • Isolation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet the uncomplexed API. Filter the supernatant through a 0.22 µm PVDF syringe filter.

  • Self-Validation Check (Tyndall Effect): Shine a 532 nm green laser pointer through the filtered solution in a darkened room. The absence of a visible beam path confirms true molecular dissolution. If the beam is visible (Tyndall effect), the compound has formed a colloidal nanosuspension rather than a true host-guest solution, indicating incomplete complexation.

Quantitative Solubility Data

The following table summarizes the expected solubility enhancements when applying the above troubleshooting strategies to 4-Methyl-1,8-naphthyridin-2-ol.

Formulation StrategyExpected Solubility (µg/mL)Primary Mechanism of EnhancementTarget Application
Free Base in Water (pH 7.4) < 10Baseline (High lattice energy)N/A
5% DMSO in PBS 50 - 150Co-solvation (Dielectric reduction)In vitro biochemical assays
Mesylate Salt (in DI Water) 800 - 1,200Ionization & Hydration energyOral gavage (rodent models)
20% HP- β -CD Complex 3,000 - 5,000Host-Guest EncapsulationIntravenous (IV) administration

References

  • Technical Support Center: Enhancing the Solubility of 4-Methyl-2,6-naphthyridine. Benchchem.
  • Pharmacokinetic evaluation of C-3 modified 1,8-naphthyridine-3-carboxamide derivatives with potent anticancer activity: lead finding. Taylor & Francis.
  • Antileishmanial Effect of 1,5- and 1,8-Substituted Fused Naphthyridines. MDPI.
  • 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. PubMed.

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry validation protocols for 4-Methyl-1,8-naphthyridin-2-ol synthesis

Mass Spectrometry Validation Protocols for 4-Methyl-1,8-naphthyridin-2-ol Synthesis: A Comparative Guide Executive Summary & Scientific Context 4-Methyl-1,8-naphthyridin-2-ol (CAS: 889940-20-9) is a privileged heterocycl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Mass Spectrometry Validation Protocols for 4-Methyl-1,8-naphthyridin-2-ol Synthesis: A Comparative Guide

Executive Summary & Scientific Context

4-Methyl-1,8-naphthyridin-2-ol (CAS: 889940-20-9) is a privileged heterocyclic scaffold utilized in the development of DNA-binding complexes, antimicrobial agents, and advanced materials. Synthesized primarily via the of 2-aminonicotinaldehyde with active methylene compounds, the reaction matrix is inherently complex. It routinely contains unreacted precursors, aldol byproducts, and transition metal or acid catalyst residues.

As a Senior Application Scientist, I frequently encounter laboratories struggling to accurately quantify the yield and purity of this compound. The primary analytical challenge stems from its lactam-lactim tautomerism (2-hydroxy-1,8-naphthyridine ⇌ 1,8-naphthyridin-2(1H)-one). This dynamic equilibrium wreaks havoc on traditional chromatographic methods, causing severe peak tailing and variable ionization efficiencies. Therefore, selecting the correct mass spectrometry (MS) validation protocol is not just a matter of preference—it is a fundamental requirement for scientific integrity.

Comparative Analysis of Mass Spectrometry Platforms

To establish a self-validating analytical system, we must objectively compare the three dominant MS platforms used for heterocyclic characterization.

  • LC-ESI-MS/MS (The Gold Standard): Liquid chromatography coupled with positive electrospray ionization (ESI+) is exceptionally well-suited for . The basic naphthyridine nitrogen (pKa ~ 3-4) readily accepts a proton in acidic mobile phases, yielding a dominant[M+H]+ ion at m/z 161.1.

  • GC-EI-MS (The Structural Confirmator): Gas chromatography with electron ionization (EI) provides highly reproducible, library-searchable fragmentation patterns (). However, the polar -OH/-NH moiety forms strong intermolecular hydrogen bonds, leading to thermal degradation and adsorption on silanol groups within the GC column.

  • MALDI-TOF MS (The High-Throughput Alternative): Matrix-Assisted Laser Desorption/Ionization offers rapid, plate-based screening. Unfortunately, the low molecular weight of 4-methyl-1,8-naphthyridin-2-ol (MW: 160.17 g/mol ) falls directly into the low-mass interference region (< 300 Da) generated by standard matrices like CHCA or DHB, severely limiting its utility without specialized matrix-free targets.

Quantitative Performance Comparison

ParameterLC-ESI-MS/MS (UPLC)GC-EI-MS (Derivatized)MALDI-TOF MS
Sensitivity (LOD) 0.5 ng/mL10 ng/mL50 ng/mL (High noise)
Linear Dynamic Range 3–4 orders of magnitude2–3 orders of magnitude1–2 orders of magnitude
Matrix Effect Moderate (Ion suppression)Low (Post-derivatization)High (Matrix cluster interference)
Sample Preparation Minimal (Dilute & Shoot)High (Requires TMS derivatization)Moderate (Matrix co-crystallization)
Tautomer Resolution Excellent (Co-elutes as single peak)Poor (Requires locking via silylation)N/A (Solid state)
Throughput High (2-3 min/sample)Low (15-20 min/sample)Very High (<10 sec/sample)

Causality-Driven Experimental Protocols

To ensure absolute trustworthiness, the protocols below are designed as self-validating systems. They incorporate system suitability tests (SST), internal standards (IS), and blank injections to monitor carryover and instrument drift.

Protocol A: LC-ESI-MS/MS Validation (Recommended)

Causality Check: We utilize a sub-2-µm C18 column with a 0.1% formic acid mobile phase. The formic acid serves a dual purpose: it suppresses the ionization of residual silanols on the stationary phase (sharpening the peak) and donates protons to the naphthyridine nitrogen, exponentially increasing ESI+ sensitivity.

Step-by-Step Methodology:

  • System Suitability & Blank: Inject a solvent blank (50:50 Water:Acetonitrile) to establish baseline noise and confirm zero carryover.

  • Sample Preparation: Dissolve the crude in HPLC-grade methanol. Spike with an internal standard (e.g., 2-methyl-1,8-naphthyridine, 100 ng/mL) to correct for matrix-induced ion suppression. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Conditions:

    • Column: UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 2.5 minutes. Flow rate: 0.4 mL/min.

  • MS/MS Parameters (Multiple Reaction Monitoring - MRM):

    • Precursor Ion: m/z 161.1 [M+H]+

    • Quantifier Transition: m/z 161.1 → 133.1 (Collision Energy: 25 eV). Causality: Corresponds to the loss of carbon monoxide (CO) from the lactam ring.

    • Qualifier Transition: m/z 161.1 → 106.1 (Collision Energy: 40 eV). Causality: Corresponds to the subsequent loss of hydrogen cyanide (HCN).

Protocol B: GC-EI-MS Validation (Alternative for Volatile Byproducts)

Causality Check: Direct injection of the target molecule yields a broad, tailing peak due to hydrogen bonding. We must force the molecule into a single, volatile state using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This replaces the active proton with a trimethylsilyl (TMS) group, eliminating tautomerism and increasing volatility.

Step-by-Step Methodology:

  • System Suitability & Blank: Run a pure hexane blank to ensure the inlet liner is free of active sites and previous sample carryover.

  • Derivatization: Transfer 1 mg of the dried sample into a GC vial. Add 100 µL of anhydrous pyridine and 100 µL of BSTFA (with 1% TMCS). Incubate at 70°C for 30 minutes.

  • GC Conditions:

    • Column: HP-5MS (30 m × 0.25 mm, 0.25 µm film).

    • Carrier Gas: Helium at 1.0 mL/min.

    • Oven Program: 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Parameters: Electron Ionization at 70 eV. Scan range m/z 50–400. Look for the molecular ion of the TMS-derivative (m/z 232).

Mechanistic Workflows and Fragmentation Pathways

Workflow Reactants Reactants (2-Aminonicotinaldehyde + Active Methylene) Synthesis Friedländer Condensation (Aqueous/Catalyst) Reactants->Synthesis Crude Crude Mixture (Target + Byproducts) Synthesis->Crude LCMS LC-ESI-MS/MS (Gold Standard) Crude->LCMS Polar/Direct Injection GCMS GC-EI-MS (Requires Derivatization) Crude->GCMS Volatilization via TMS MALDI MALDI-TOF (Matrix Interference) Crude->MALDI High-Throughput Screen

Figure 1: MS validation workflow for 4-Methyl-1,8-naphthyridin-2-ol synthesis.

Fragmentation Precursor Precursor Ion [M+H]+ m/z 161.1 Frag1 Product Ion [M+H-CO]+ m/z 133.1 Precursor->Frag1 -28 Da (Loss of CO) Frag2 Product Ion [M+H-CO-HCN]+ m/z 106.1 Frag1->Frag2 -27 Da (Loss of HCN)

Figure 2: ESI+ CID fragmentation pathway of 4-Methyl-1,8-naphthyridin-2-ol.

Conclusion

For the rigorous validation of 4-Methyl-1,8-naphthyridin-2-ol synthesis, LC-ESI-MS/MS stands as the unrivaled analytical choice. It bypasses the tautomerism-induced chromatographic artifacts seen in GC-MS and avoids the low-mass matrix interference inherent to MALDI-TOF. By implementing the self-validating MRM protocols detailed above, researchers can ensure absolute confidence in their synthetic yields and structural confirmations.

References

  • Manna, S., et al. "Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited." ACS Omega, 2021. URL:[Link][1]

  • Kensert, A., et al. "Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography." Analytical and Bioanalytical Chemistry, 2020. URL:[Link][2]

  • National Institute of Standards and Technology. "1,8-Naphthyridine." NIST Chemistry WebBook, SRD 69. URL:[Link][3]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Methyl-1,8-naphthyridin-2-ol

An authoritative, field-proven guide to the safe handling, personal protective equipment (PPE) requirements, and operational protocols for 4-Methyl-1,8-naphthyridin-2-ol . Chemical Profile & Mechanistic Hazard Assessment...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An authoritative, field-proven guide to the safe handling, personal protective equipment (PPE) requirements, and operational protocols for 4-Methyl-1,8-naphthyridin-2-ol .

Chemical Profile & Mechanistic Hazard Assessment

4-Methyl-1,8-naphthyridin-2-ol (CAS: 889940-20-9) is a specialized heterocyclic intermediate frequently utilized in the synthesis of novel therapeutics, including kinase inhibitors and antimicrobial agents[1]. As a Senior Application Scientist, I emphasize that handling this compound requires moving beyond basic compliance and understanding the causality of its hazards.

While the exact toxicological profile of every novel derivative is continuously updated, compounds containing the 1,8-naphthyridine scaffold consistently trigger structural alerts for Acute Toxicity (oral, dermal, and inhalation) and act as specific target organ irritants (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3)[2]. Furthermore, their planar aromatic structures can interact aggressively with biological targets, making dermal and respiratory barriers non-negotiable[3].

The Solvent Carrier Effect: In drug development assays, naphthyridines are almost exclusively solubilized in polar aprotic solvents like Dimethyl Sulfoxide (DMSO). DMSO acts as a powerful penetration enhancer. If 4-Methyl-1,8-naphthyridin-2-ol dust contaminates your gloves and is subsequently exposed to DMSO, the solvent will rapidly carry the toxic compound directly through the epidermal barrier and into your bloodstream. This mechanistic reality dictates our stringent PPE choices.

Quantitative PPE Specifications

To mitigate the risks of aerosolization and solvent-mediated dermal absorption, the following quantitative PPE standards must be strictly enforced.

Protective GearSpecification / MetricCausality & Scientific Justification
Hand Protection Double Nitrile (≥ 0.11 mm thickness)Standard latex offers zero protection against organic solvents. Double-gloving with nitrile provides a fail-safe against DMSO/DMF breakthrough.
Eye Protection ANSI Z87.1 Safety GogglesPrevents ocular exposure to micro-dust particles generated during weighing, which can cause severe corneal irritation.
Respiratory N95/P100 Particulate RespiratorFilters >95% of airborne particulates. Mandatory if engineering controls (fume hood) fail or during a major spill cleanup.
Body Protection 100% Cotton, Flame-Retardant CoatSynthetic fibers generate static electricity, causing fine chemical powders to aerosolize and cling to the researcher.

Hazard Mitigation Pathway

The following diagram maps the specific physical hazards of 4-Methyl-1,8-naphthyridin-2-ol to their corresponding engineering and PPE controls.

HazardMitigation Hazard 4-Methyl-1,8-naphthyridin-2-ol (Dust/Aerosol) Inhalation Inhalation Risk (Respiratory Irritation) Hazard->Inhalation Dermal Dermal Contact (Skin Sensitization) Hazard->Dermal Ocular Ocular Exposure (Severe Eye Irritation) Hazard->Ocular Mitigation1 Fume Hood / Local Exhaust Inhalation->Mitigation1 Mitigation2 Double Nitrile Gloves Dermal->Mitigation2 Mitigation3 Safety Goggles Ocular->Mitigation3 Outcome Safe Operational Environment Mitigation1->Outcome Mitigation2->Outcome Mitigation3->Outcome

Logical mapping of naphthyridine hazards to specific mitigation controls.

Self-Validating Operational Protocol: Weighing & Solubilization

To ensure absolute safety, this protocol acts as a self-validating system. You must not proceed to the next step until the current step's validation metric is met.

Step 1: Engineering Control Validation

  • Action: Turn on the chemical fume hood and check the digital monitor.

  • Validation: Do not proceed unless the face velocity reads between 80–100 feet per minute (fpm) .

Step 2: PPE Donning & Static Mitigation

  • Action: Don a 100% cotton lab coat, safety goggles, and two pairs of nitrile gloves.

  • Action: Discharge static from your gloves and the anti-static weigh boat using a Zerostat gun.

  • Causality: Naphthyridine powders are highly susceptible to static cling, which causes spontaneous aerosolization when the storage vial is opened.

Step 3: Compound Transfer

  • Action: Using a grounded micro-spatula, carefully transfer the required mass of 4-Methyl-1,8-naphthyridin-2-ol into the weigh boat. Keep the sash as low as possible.

Step 4: In-Hood Solubilization

  • Action: Transfer the powder to a glass vial. Add the required volume of DMSO directly inside the fume hood. Cap the vial tightly.

  • Validation: Visually inspect the sealed vial against a light source. Do not remove the vial from the hood until the solution is 100% clear. Any remaining undissolved powder poses an exposure risk if the vial is accidentally dropped outside the hood.

Step 5: Decontamination

  • Action: Wipe down the balance, spatulas, and hood surface with a tissue dampened with 70% Ethanol (to suppress dust and dissolve residual compound), followed by standard soap and water.

OperationalWorkflow Start 1. Fume Hood Setup Verify Flow >80 fpm PPE 2. Don PPE Double Nitrile, Goggles Start->PPE Static 3. Anti-Static Treatment Prevent Aerosolization PPE->Static Weigh 4. Weigh Compound Use Micro-spatula Static->Weigh Solubilize 5. Solubilization Add DMSO in Hood Weigh->Solubilize Validate 6. Visual Validation Check for Complete Dissolution Solubilize->Validate Decon 7. Decontamination 70% EtOH Wipe Down Validate->Decon

Step-by-step operational workflow for safe handling and solubilization.

Spill Response & Waste Disposal Plan

Improper disposal of nitrogenous heterocycles can lead to dangerous cross-reactions in waste carboys. Follow these strict segregation guidelines.

Spill VolumeClassificationImmediate ActionDecontamination Protocol
< 50 mg Minor / BenchtopContain with a damp absorbent towel.Wipe with 70% EtOH to suppress dust. Never sweep dry powder.
> 50 mg Major / Fume HoodEvacuate immediate area, pull down hood sash.Use a dedicated chemical spill kit. Dispose of all materials as hazardous waste.

Waste Segregation Directives:

  • Solid Waste: All weigh boats, outer gloves, and contaminated paper towels must be placed in a sealed, puncture-resistant biohazard/chemical waste bin.

  • Liquid Waste: Solutions of 4-Methyl-1,8-naphthyridin-2-ol in DMSO must be deposited in Non-Halogenated Organic Waste containers.

  • Incompatibility Warning: Never mix naphthyridine waste with acidic waste streams. As nitrogenous bases, they can react exothermically with strong acids, potentially causing container rupture.

References

  • NextSDS. "4-METHYL-[1,8]NAPHTHYRIDIN-2-OL — Chemical Substance Information." NextSDS Substance Database, CAS 889940-20-9.[Link]

  • PubChem. "7-Amino-4-methyl-1,8-naphthyridin-2-ol." National Center for Biotechnology Information, CID 5354050.[Link]

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance." United States Department of Labor.[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.